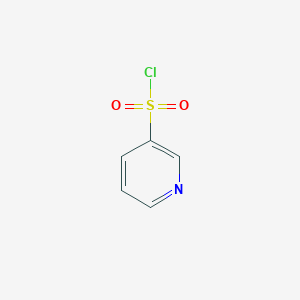

Pyridine-3-sulfonyl chloride

Descripción

Pyridine-3-sulfonyl chloride is a vital intermediate and reagent, recognized for its adaptability in constructing complex molecular architectures. chemicalbull.com Its unique chemical structure, which incorporates a pyridine (B92270) ring attached to a sulfonyl chloride group, provides a reactive handle for a multitude of chemical transformations. wjchem.com.cn

Structure

3D Structure

Propiedades

IUPAC Name |

pyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2S/c6-10(8,9)5-2-1-3-7-4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDRNYKLYADJTMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70936483 | |

| Record name | Pyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16133-25-8 | |

| Record name | 3-Pyridinesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16133-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.214.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Process Engineering for Pyridine 3 Sulfonyl Chloride

Established Synthetic Routes and Mechanistic Considerations

The synthesis of pyridine-3-sulfonyl chloride is predominantly achieved through two primary pathways: the chlorination of pyridine-3-sulfonic acid and the diazotization-sulfonyl chlorination of 3-aminopyridine (B143674). Each route presents distinct mechanistic features and practical considerations.

Synthesis from Pyridine-3-sulfonic Acid via Chlorination

A well-established method for preparing this compound involves the direct chlorination of pyridine-3-sulfonic acid. chemicalbook.com This transformation is typically accomplished using strong chlorinating agents.

A common approach involves heating a mixture of pyridine-3-sulfonic acid with phosphorus pentachloride and phosphorus oxychloride. chemicalbook.com The reaction proceeds via the conversion of the sulfonic acid to a sulfonyl chloride. Phosphorus pentachloride acts as the primary chlorinating agent, while phosphorus oxychloride often serves as a solvent and helps to drive the reaction to completion. google.com The mechanism involves the nucleophilic attack of the sulfonic acid on phosphorus pentachloride, leading to the formation of an intermediate that subsequently eliminates sulfur dioxide and hydrogen chloride to yield the desired sulfonyl chloride.

One patented method describes refluxing a mixture of pyridine-3-sulfonic acid, phosphorus pentachloride, and phosphorus oxychloride for three hours to achieve a high yield of the product. chemicalbook.com After the reaction, the excess reagents are typically removed by evaporation, and the resulting crude product is purified. chemicalbook.com Another variation of this method involves the stepwise or continuous addition of phosphorus pentachloride to a solution of pyridine-3-sulfonic acid. wipo.int This approach allows for better control of the reaction and can lead to higher yields and reduced byproduct formation. wipo.int

Synthesis from 3-Aminopyridine via Diazotization-Sulfonyl Chlorination

An alternative and widely used industrial route commences with 3-aminopyridine. google.comgoogle.com This multi-step process involves the diazotization of the amino group, followed by a sulfonyl chlorination reaction. google.comgoogle.comresearchgate.net

The first step is the diazotization of 3-aminopyridine. This is typically carried out by treating 3-aminopyridine with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures (0-5 °C). google.comgoogle.com This reaction generates a pyridine-3-diazonium salt. The mechanism involves the formation of the nitrosonium ion (NO+) from nitrous acid, which then acts as an electrophile and reacts with the amino group of 3-aminopyridine. byjus.com Subsequent proton transfers and elimination of water lead to the formation of the diazonium ion. byjus.com To enhance the stability of the diazonium salt, it is often converted to a more stable intermediate, such as a diazonium fluoroborate salt, by the addition of a sodium fluoroborate solution. google.comgoogle.com This intermediate can be isolated and dried for use in the next step. google.com

The second step is the sulfonyl chlorination of the diazonium salt. The isolated diazonium fluoroborate salt is then reacted with a source of sulfur dioxide, often in the presence of a copper catalyst, and a chlorinating agent. google.compatsnap.com A common procedure involves reacting the diazonium salt with a solution of thionyl chloride containing a catalyst like cuprous chloride at low temperatures. chemicalbook.comgoogle.com The reaction proceeds overnight, and the resulting this compound is then extracted and purified. chemicalbook.com This method is advantageous for industrial-scale production due to its low cost, high product content, and reduced generation of waste. google.comgoogle.com

Optimization Strategies for Enhanced Yield and Selectivity

Optimizing the synthesis of this compound is crucial for improving economic viability and environmental footprint. Key strategies focus on catalytic approaches, reaction condition tuning, and byproduct mitigation.

Catalytic Approaches in this compound Synthesis

Catalysis plays a significant role in the synthesis of this compound, particularly in the diazotization-sulfonyl chlorination route. The use of copper catalysts, such as cuprous chloride or cupric chloride, is essential for the efficient conversion of the diazonium salt to the sulfonyl chloride. google.compatsnap.com The catalyst facilitates the decomposition of the diazonium salt and the introduction of the sulfonyl chloride group.

Recent research has also explored the use of iron-catalyzed chlorination of aromatic sulfonyl chlorides, which could present a potential future avenue for this compound synthesis. acs.org These photoinduced reactions can proceed at room temperature under mild conditions, offering a more sustainable alternative to traditional methods. acs.org

Reaction Condition Tuning for Industrial Scale-Up

The transition from laboratory-scale synthesis to industrial production necessitates careful tuning of reaction conditions to ensure safety, efficiency, and consistency.

For the chlorination of pyridine-3-sulfonic acid, a key optimization is the controlled addition of phosphorus pentachloride. wipo.intgoogle.com Adding the reagent stepwise or continuously helps to manage the exothermic nature of the reaction and minimize the formation of byproducts. wipo.intgoogle.com The reaction temperature is also a critical parameter, with typical ranges between 100 to 140 °C. google.com The use of specific solvents like chlorobenzene (B131634) or trifluoromethylbenzene has been shown to improve reaction control and product purity by avoiding the formation of byproducts that can occur with other solvents like toluene. googleapis.com

In the diazotization-sulfonyl chlorination of 3-aminopyridine, temperature control is paramount, especially during the diazotization step, which is typically conducted at 0-5 °C to ensure the stability of the diazonium salt. google.comgoogle.com The molar ratios of the reagents, including sodium nitrite and sodium fluoroborate relative to 3-aminopyridine, are also carefully controlled to maximize the yield of the intermediate diazonium salt. google.com For the subsequent sulfonyl chlorination, maintaining a low temperature (0-5 °C) during the reaction with thionyl chloride and the catalyst is crucial for achieving high yields. chemicalbook.comgoogle.com

The following table summarizes key reaction parameters for the synthesis from 3-aminopyridine:

| Parameter | Value/Condition | Source |

| Diazotization Temperature | 0-5 °C | google.comgoogle.com |

| Molar Ratio (NaNO₂:NaBF₄:3-Aminopyridine) | 1.05-1.1 : 1.1-1.3 : 1 | google.com |

| Sulfonyl Chlorination Temperature | 0-5 °C | chemicalbook.comgoogle.com |

| Catalyst | Cuprous Chloride or Cupric Chloride | google.com |

| Yield | ~90.7% | chemicalbook.com |

Byproduct Formation Mitigation and Purification Techniques

Minimizing byproduct formation is a critical aspect of process optimization. In the chlorination of pyridine-3-sulfonic acid, a potential byproduct is 5-chlorothis compound. google.com The formation of this impurity can be suppressed by the controlled addition of phosphorus pentachloride and by using appropriate solvents. wipo.intgoogle.comgoogleapis.com

Purification of this compound is typically achieved through distillation under reduced pressure. wipo.intgoogle.com This method effectively removes lower-boiling impurities and unreacted starting materials. Prior to distillation, a work-up procedure is often employed. This can involve quenching the reaction mixture with ice water, followed by extraction with an organic solvent like dichloromethane (B109758) or methyl-tert-butyl ether. chemicalbook.com The organic layer is then washed with a saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by washes with water and brine. chemicalbook.com The organic layer is then dried over an anhydrous salt like sodium sulfate (B86663) before the solvent is removed under vacuum to yield the crude product, which can then be purified by distillation. chemicalbook.com The final product is typically a colorless to light yellow liquid. chemicalbook.com

Synthesis of Substituted this compound Analogues

The synthesis of substituted this compound analogues is a pivotal area of research, driven by the demand for novel building blocks in medicinal and agricultural chemistry. The strategic placement of functional groups on the pyridine (B92270) ring can significantly modulate the physicochemical properties and biological activity of the resulting compounds. Methodologies for creating these analogues often begin with appropriately substituted pyridine precursors, which are then subjected to reactions that introduce the sulfonyl chloride moiety, or by functionalizing a pre-existing substituted this compound. researchgate.netnih.gov

Regioselective Introduction of Functional Groups

Regioselectivity—the control of the position at which a functional group is introduced—is a cornerstone of synthesizing specific substituted this compound analogues. The inherent electronic properties of the pyridine ring, combined with the directing effects of existing substituents, govern the outcome of these chemical transformations.

One primary strategy involves the diazotization of substituted 3-aminopyridines, followed by a reaction that introduces the sulfonyl chloride group. researchgate.net In this approach, the position of the amino group on the starting material dictates the location of the sulfonyl chloride group at the 3-position, while other substituents on the ring are carried through the reaction sequence.

Another powerful technique for regioselective functionalization is nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine ring. For example, a halogen atom, such as chlorine at the 4-position of the pyridine ring, can be selectively replaced by various nucleophiles. nih.govmdpi.com This allows for the introduction of a wide array of functional groups. Research has demonstrated the synthesis of 4-substituted pyridine-3-sulfonamides from 4-chloropyridine-3-sulfonamide, where the chlorine atom is displaced by thiols under elevated pressure and temperature to create diverse thioether derivatives. nih.gov

The presence of certain substituents can also be leveraged to direct further functionalization. The bromine atom in 6-bromothis compound, for instance, enables regioselective modifications, a feature not available in the non-halogenated parent compound. This halogen atom can participate in various cross-coupling reactions, allowing for the introduction of carbon-based or other functional groups at the 6-position.

Directed ortho-metalation is another advanced strategy for achieving high regioselectivity. A directing group, such as a methoxy (B1213986) group at the 2-position, can facilitate the removal of a proton from the adjacent (ortho) position by a strong base. The resulting metalated intermediate can then react with various electrophiles to introduce substituents with high precision. smolecule.com The electron-withdrawing nature of a trifluoromethyl group can further activate the ring toward this deprotonation. smolecule.com

Synthetic Pathways to Chloro- and Methoxy-Substituted Derivatives

The synthesis of chloro- and methoxy-substituted pyridine-3-sulfonyl chlorides are of significant interest due to their utility as versatile chemical intermediates. smolecule.com Specific and reliable synthetic pathways have been developed for these classes of compounds.

Chloro-Substituted Derivatives

Chloro-substituted analogues of this compound are commonly prepared via chlorination and sulfonylation reactions on pyridine derivatives. A well-established route to 4-chlorothis compound involves the reaction of 4-hydroxypyridine-3-sulfonic acid with a combination of phosphorus pentachloride (PCl₅) and phosphoryl trichloride (B1173362) (POCl₃). This reaction effectively converts the hydroxyl group into a chloro group while simultaneously forming the sulfonyl chloride from the sulfonic acid. An alternative approach involves the direct sulfonylation of 4-chloropyridine (B1293800) using chlorosulfonic acid at controlled low temperatures.

The synthesis of 2-chlorothis compound has been achieved through an aqueous process where 3,3′-dithiobis(2-chloropyridine) is treated with chlorine gas in hydrochloric acid. acs.org This method proceeds via the oxidative cleavage of the disulfide bond and subsequent formation of the sulfonyl chloride group.

| Target Compound | Starting Material | Key Reagents | Reference |

|---|---|---|---|

| 4-Chlorothis compound | 4-Hydroxypyridine-3-sulfonic acid | Phosphorus pentachloride (PCl₅), Phosphoryl trichloride (POCl₃) | |

| 4-Chlorothis compound | 4-Chloropyridine | Chlorosulfonic acid | |

| 2-Chlorothis compound | 3,3′-Dithiobis(2-chloropyridine) | Chlorine (Cl₂), Hydrochloric acid (HCl) | acs.org |

| 6-Bromothis compound | 6-Bromopyridine | Chlorosulfonic acid |

Methoxy-Substituted Derivatives

The introduction of a methoxy group onto the pyridine ring requires distinct synthetic strategies. For the synthesis of 2-methoxy-4-(trifluoromethyl)this compound , a multi-step process is often employed. smolecule.com A reported method involves starting with 2-methoxy-3-propylthio-4-(trifluoromethyl)pyridine (B13427198) and treating it with chlorine gas in a suitable solvent system, such as dichloromethane and water. google.com This process oxidizes the sulfide (B99878) to generate the sulfonyl chloride.

General strategies for preparing such compounds may involve the initial formation of the substituted pyridine ring, followed by methoxylation, often using methylating agents like methyl iodide or dimethyl sulfate. smolecule.com The final step is the introduction of the sulfonyl chloride group, typically via treatment with chlorosulfonic acid. smolecule.com The choice of solvent is critical, with polar aprotic solvents like acetonitrile (B52724) being preferred for their ability to dissolve the reactants and stabilize reactive intermediates. smolecule.com

| Target Compound | Starting Material | Key Reagents/Steps | Reference |

|---|---|---|---|

| 2-Methoxy-4-(trifluoromethyl)this compound | 2-Methoxy-3-propylthio-4-(trifluoromethyl)pyridine | Chlorine (Cl₂), Dichloromethane | smolecule.comgoogle.com |

| General Methoxy-Substituted Analogues | Substituted Pyridine | 1. Methoxylation (e.g., Methyl iodide) 2. Sulfonylation (e.g., Chlorosulfonic acid) | smolecule.com |

Mechanistic Investigations of Pyridine 3 Sulfonyl Chloride Reactivity

Nucleophilic Substitution Reactions of the Sulfonyl Chloride Moiety

The cornerstone of pyridine-3-sulfonyl chloride's utility is its participation in nucleophilic substitution reactions. mdpi.com The sulfonyl chloride group is an excellent leaving group, facilitating the formation of new bonds at the sulfur atom. These reactions are fundamental to the synthesis of a diverse range of sulfonamide, sulfonate ester, and sulfonothioate derivatives. Current time information in Bangalore, IN.organic-chemistry.org The general mechanism involves the attack of a nucleophile on the electrophilic sulfur atom, leading to the displacement of the chloride ion.

Formation of Sulfonamides with Amine Nucleophiles

The reaction between this compound and primary or secondary amines is a robust and widely employed method for the synthesis of sulfonamides. cbijournal.com This reaction typically proceeds in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrochloric acid (HCl) generated during the reaction. masterorganicchemistry.comresearchgate.net The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the sulfonyl sulfur, forming a tetrahedral intermediate which then collapses to expel the chloride ion, yielding the sulfonamide.

The synthesis of N-aryl pyridinesulfonamides has been documented, for instance, in the reaction of 2-chlorothis compound with various primary anilines. The use of triethylamine as a base in dioxane at elevated temperatures provides the corresponding sulfonamides in good yields. rsc.org

Table 1: Synthesis of 2-Chloro-N-(aryl)pyridinesulfonamides rsc.org

| Amine Nucleophile | Product | Yield (%) |

|---|---|---|

| 3,5-Difluoroaniline | 2-Chloro-N-(3,5-difluorophenyl)pyridine-3-sulfonamide | 72 |

Reaction conditions: 2-chlorothis compound, primary aniline, triethylamine, dioxane, 60°C, 3h.

The reactivity of the amine nucleophile is a critical factor in these reactions. Generally, primary amines are highly reactive, while secondary amines exhibit lower reactivity. cbijournal.com The electronic properties of the amine also play a significant role; electron-donating groups on the amine enhance its nucleophilicity and reaction rate, whereas electron-withdrawing groups have the opposite effect.

Synthesis of Sulfonate Esters with Alcohol Nucleophiles

This compound reacts with alcohols to form sulfonate esters. This reaction is a common method for converting alcohols into better leaving groups for subsequent nucleophilic substitution or elimination reactions. masterorganicchemistry.comlibretexts.org The reaction is typically carried out in the presence of a base like pyridine to scavenge the HCl produced. masterorganicchemistry.com

The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the deprotonation of the resulting oxonium ion by the base and the expulsion of the chloride ion to form the sulfonate ester. A study on the derivatization of bisphenols with this compound highlights its use in analytical chemistry to enhance detection by mass spectrometry.

In some cases, the choice of base is crucial. For instance, in the synthesis of 2,4-dinitrophenyl-4-methylbenzenesulfonate, the use of pyridine as a base led to the formation of an undesired and insoluble pyridinium (B92312) salt. nih.gov An alternative, more facile method involves using an aqueous base with a water-miscible solvent like tetrahydrofuran, which can lead to higher yields and shorter reaction times, despite the potential for hydrolysis of the sulfonyl chloride. nih.gov

Reactions with Thiol Nucleophiles

Thiols can react with this compound in a manner analogous to amines and alcohols to yield sulfonothioates (thioesters of sulfonic acid). organic-chemistry.org The sulfonyl chloride group is susceptible to attack by the nucleophilic sulfur atom of the thiol.

A one-pot synthesis of sulfonamides from thiols involves an initial conversion of the thiol to a sulfonyl chloride intermediate. organic-chemistry.org While not a direct reaction of an isolated this compound, this demonstrates the principle of forming a sulfonyl chloride from a thiol, which then reacts with an amine. Thermodynamic studies on model reactions provide insight into the favorability of these transformations. For instance, the reaction of sulfonyl chlorides with methanethiol (B179389) (a model for the cysteine side chain) is thermodynamically favorable, although less so than the corresponding reaction with methylamine. mdpi.com

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the detailed mechanisms of chemical reactions, including those of sulfonyl chlorides. mdpi.com DFT calculations can provide insights into the geometries of reactants, transition states, and products, as well as their relative energies, thus mapping out the potential energy surface of a reaction.

For the nucleophilic substitution at a sulfonyl sulfur, two primary mechanisms are often considered: a concerted SN2-type mechanism with a single transition state, and a two-step addition-elimination (A-E) mechanism involving a pentacoordinate sulfur intermediate (a sulfurane). DFT studies on the chloride-chloride exchange reaction in arenesulfonyl chlorides suggest that the reaction proceeds via a single transition state, consistent with an SN2 mechanism. mdpi.com

DFT calculations have also been used to investigate the electronic structure and reactivity of sulfonyl chlorides. For example, studies on substituted pyridine-sulfonyl chlorides show that electron-withdrawing groups, such as a trifluoromethyl group, can significantly increase the electrophilicity of the sulfonyl group, thereby enhancing its reactivity towards nucleophiles. smolecule.com These computational findings align with experimental observations of reaction kinetics.

Furthermore, theoretical computations have been employed to understand the reaction mechanism of chlorosulfonyl isocyanate, a related compound, providing relative energy profiles for different reaction pathways and explaining the observed product distribution. beilstein-journals.org Similar computational approaches can be applied to the reactions of this compound to rationalize its reactivity and selectivity with different nucleophiles under various conditions.

This compound as a Versatile Pharmaceutical Intermediate

This compound is a critical starting material and intermediate in the synthesis of pharmaceuticals. researchgate.netgoogle.com Its chemical structure, featuring a pyridine ring activated by an electrophilic sulfonyl chloride group, makes it an ideal reagent for introducing the pyridine-3-sulfonyl moiety into target molecules. This functional group is a key component in many biologically active compounds due to its ability to form stable sulfonamide bonds and participate in various molecular interactions within biological systems. The reactivity of the sulfonyl chloride group allows for its efficient coupling with amines, alcohols, and other nucleophiles, providing a straightforward method for elaborating molecular complexity. This versatility has established this compound as an indispensable tool for medicinal chemists in the development of new drugs. researchgate.netnih.gov

Design and Synthesis of Novel Sulfonamide Derivatives

The reaction between a sulfonyl chloride and a primary or secondary amine to form a sulfonamide is a cornerstone of medicinal chemistry. eurjchem.comresearchgate.net this compound is frequently employed in this capacity to generate a diverse library of pyridine-3-sulfonamide (B1584339) derivatives. This class of compounds is of high interest to researchers due to the wide range of biological activities exhibited by sulfonamides, including antimicrobial, antitumor, and anti-inflammatory properties. researchgate.netmdpi.com The pyridine ring itself is a privileged scaffold in drug design, known to enhance pharmacokinetic properties and binding interactions with biological targets. researchgate.net By combining the pyridine ring with the sulfonamide functional group, novel molecular entities with unique therapeutic potential can be systematically designed and synthesized.

The sulfonamide functional group is historically significant in the field of antimicrobial therapy. The synthesis of novel pyridine-containing sulfonamides is an active area of research aimed at discovering new agents to combat bacterial and fungal infections, particularly in the face of growing antimicrobial resistance. While many studies focus on the broader class of pyridine derivatives, the synthesis of N-pyridin-3-yl-benzenesulfonamide, a structural isomer of a compound that could be derived from this compound, has demonstrated notable antibacterial activity. researchgate.netnih.govopenaccessjournals.com

Research on this related compound showed significant zones of inhibition against various bacterial strains. This highlights the potential of the pyridine-3-sulfonamide scaffold in developing new antimicrobial drugs. researchgate.net

| Bacterial Strain | Concentration (mg/ml) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus (Gram-positive) | 150 | 14 |

| 100 | 11 | |

| 50 | - | |

| 25 | - | |

| Salmonella typhi (Gram-negative) | 150 | 12 |

| 100 | 8 | |

| 50 | - | |

| 25 | - | |

| Escherichia coli (Gram-negative) | 150 | 12 |

| 100 | 8 | |

| 50 | - | |

| 25 | - |

In the search for new cancer therapies, this compound has been identified as a key reagent for synthesizing pyrimidine derivatives that exhibit anti-proliferative activity. chemicalbook.com Specifically, these compounds have shown efficacy against triple-negative breast cancer cells. chemicalbook.com The general synthetic strategy involves the condensation of silylated pyrimidine bases, such as uracil, with sulfonyl chlorides like this compound. google.com This reaction leads to the formation of N-1 sulfonyl derivatives of pyrimidine nucleobases, a class of compounds that has demonstrated remarkable anticancer activity in vitro against various tumor cell lines. google.comnih.gov The synthesis of these sulfonylpyrimidine derivatives represents a promising avenue for the development of novel chemotherapeutic agents. google.com

Precursors to Targeted Therapeutic Agents

Beyond its use in creating diverse sulfonamide libraries, this compound serves as a crucial precursor for highly specific, targeted therapeutic agents that have made a significant impact on clinical practice.

One of the most prominent applications of this compound is its role as an essential intermediate in the synthesis of Vonoprazan (TAK-438), a potassium-competitive acid blocker (P-CAB). chemicalbook.com Vonoprazan is used for the treatment of acid-related diseases such as gastric ulcers and reflux esophagitis. The synthesis involves reacting a substituted pyrrole (B145914) intermediate with this compound to form the critical sulfonamide linkage that defines the core structure of the drug. google.com This reaction is a key step in the manufacturing process of this novel class of acid-suppressing agents, underscoring the industrial and clinical importance of this compound. chemicalbook.comgoogle.com

The application of this compound extends to the development of treatments for central nervous system (CNS) disorders. Patent literature reveals its use in the synthesis of compounds intended for the preparation of medicaments for treating CNS conditions. google.comgoogleapis.com Specifically, it is implicated in the synthesis of acetylenyl-pyrazolo-pyrimidine derivatives that act as metabotropic glutamate receptor 2 (mGluR2) antagonists. wipo.int These receptors are involved in modulating neuronal excitability and are considered important targets for treating a range of CNS disorders, including anxiety and depression. The use of this compound in creating these complex heterocyclic structures demonstrates its value in synthesizing novel compounds for neurological and psychiatric indications.

| Compound Class / Drug Name | Therapeutic Area | Role of this compound |

|---|---|---|

| Vonoprazan (TAK-438) | Gastroenterology (Acid-related disorders) | Key precursor for forming the pyridine-3-sulfonamide core structure. chemicalbook.com |

| Sulfonylpyrimidine Derivatives | Oncology (Anti-proliferative) | Reactant for the synthesis of N-1 sulfonyl pyrimidines with anticancer activity. google.com |

| Pyridine-3-sulfonamides | Infectious Diseases (Antimicrobial) | Starting material for scaffolds with potential antibacterial properties. researchgate.net |

| Acetenyl-pyrazolo-pyrimidine Derivatives | Neurology (CNS Disorders) | Intermediate in the synthesis of mGluR2 antagonists. wipo.int |

An in-depth examination of this compound reveals its significant role as a versatile building block in the development of therapeutic agents and diagnostic tools. This article focuses exclusively on its applications in medicinal chemistry and pharmaceutical sciences, detailing its involvement in the creation of compounds with specific biological activities and its use in advanced biochemical studies.

Applications in Agrochemical and Materials Science Research

Role in Agrochemical Compound Development

The pyridine-3-sulfonyl chloride moiety is a key component in the synthesis of a range of agrochemicals. google.com Its reactivity allows for the creation of diverse molecular structures, leading to the development of new and effective pesticides and herbicides.

Synthesis of Pesticides and Herbicides

This compound and its derivatives are crucial intermediates in the production of modern pesticides and herbicides. ambeed.com The sulfonyl chloride group readily reacts with amines, alcohols, and other nucleophiles to form stable sulfonamides and sulfonate esters, which are common structural motifs in active agrochemical compounds. Current time information in Bangalore, IN. This versatility allows for the fine-tuning of a molecule's biological activity and physical properties.

A significant application is in the synthesis of sulfonylurea herbicides. These compounds are known for their high efficacy at low application rates. For example, 2-Chloroimidazo[1,2-a]this compound serves as a key intermediate in the synthesis of imazosulfuron, a low-toxicity sulfonylurea herbicide used for controlling weeds in rice paddies. Patents have been filed for various pyridine-3-sulfonyl compounds and their use as pesticidal agents, highlighting their importance in protecting crops from insect damage. ambeed.com For instance, 4-Trifluoromethyl-pyridine-3-sulfonyl chloride is a patented precursor for a class of pesticides designed to combat pests like aphids and mites. ambeed.com The development of N-(triazoloazinyl)arylsulfonamide compounds, which are potent herbicides, also relies on this compound intermediates. chemicalbook.com

| Agrochemical Class | Specific Example/Precursor | Role of this compound Moiety | Reference |

|---|---|---|---|

| Sulfonylurea Herbicides | Imazosulfuron | Serves as a key building block in the synthesis of the herbicide. | |

| Pyridinyl Sulfonamide Pesticides | 4-Trifluoromethyl-pyridine-3-sulfonyl amide derivatives | Core structural component of novel pesticidal compounds. | ambeed.com |

| Triazolopyrimidine Sulfonamide Herbicides | N-( acs.orgresearchgate.nettriazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide | Acts as a synthetic intermediate for the herbicide class. | chemicalbook.com |

Development of Organophosphate Poisoning Antidotes

Research has indicated that compounds derived from this compound are valuable precursors for the development of antidotes to organophosphate poisoning. Organophosphorus compounds are potent nerve agents and pesticides that function by irreversibly inhibiting the enzyme acetylcholinesterase (AChE). researchgate.net The development of effective antidotes is a critical area of research.

Studies have shown that certain pyridine-3-sulfonamide (B1584339) derivatives exhibit activity as antidotes. While the primary treatments for organophosphate poisoning involve atropine (B194438) and oxime reactivators (often based on a pyridine-2-aldoxime (B213160) structure), there is ongoing research into novel therapeutic agents. Recent work has focused on pyridin-3-ol based quinone methide precursors, which have shown the ability to "resurrect" or reactivate AChE that has been inhibited and aged by organophosphates, a feat not achievable by current standard treatments. researchgate.net The synthesis of these and other related pyridine-based therapeutic agents can originate from functionalized pyridine (B92270) intermediates like this compound.

| Antidote Class/Concept | Relevant Pyridine Structure | Mechanism/Role | Reference |

|---|---|---|---|

| Pyridine-based AChE Reactivators | Pyridin-3-ol derivatives | Precursors to quinone methides that can reactivate aged, inhibited acetylcholinesterase. | researchgate.net |

| Pyridinesulfonamide Derivatives | Substituted Pyridine-3-sulfonamides | Investigated as potential antidotes for organophosphate poisoning and as herbicide antidotes. |

Functionalization of Polymeric Materials and Coatings

The reactivity of the sulfonyl chloride group makes this compound a useful agent for modifying and creating polymeric materials. It allows for the introduction of the pyridine moiety into polymer backbones or as pendant groups, which can significantly alter the material's properties.

Synthesis of Modified Polymers with Enhanced Properties

This compound and its analogues can be used to functionalize existing polymers, thereby enhancing their physical and chemical properties. google.com For example, research has shown that incorporating sulfonyl chloride derivatives into polymer matrices can improve thermal stability and mechanical strength. researchgate.net This is often achieved through cross-linking reactions, where the sulfonyl chloride group reacts with functional groups on different polymer chains, creating a more robust network structure. researchgate.net

A documented example involves the modification of poly-m-phenoxylenes. By first introducing a sulfonyl chloride group onto the polymer's aromatic rings, a reactive intermediate is formed. This intermediate can then be reacted with various amines or alcohols to create sulfonamide or sulfonate linkages, respectively. These modifications have been shown to alter the thermal behavior of the resulting polymer.

Preparation of Functionalized Polymerizable Monomers

In addition to modifying existing polymers, this compound is employed in the synthesis of novel, functionalized monomers. These monomers, containing the pyridinesulfonyl group, can then be polymerized to create new polymers with specific, tailored functionalities built directly into the monomer unit. This approach allows for precise control over the final properties of the polymer. Commercial chemical suppliers list this compound as a reagent for creating monomers and other polymerization reagents, indicating its established role in this area of materials science.

Utilization in Dyes and Pigment Synthesis

The chemical structure of this compound makes it a suitable precursor for the synthesis of certain types of colorants. While detailed synthetic procedures are proprietary or less commonly published in open literature, its application in the field of dyes and pigments is noted by chemical suppliers. Current time information in Bangalore, IN. The compound's utility in this area stems from its ability to act as a building block for larger, conjugated systems that are responsible for color.

Specifically, the pyridine ring is a heterocyclic component found in some classes of dyes, and the sulfonyl group can be used to attach the chromophore to substrates or to modify the dye's solubility and fastness properties. It can be a precursor in the synthesis of azo dyes, a large and commercially important class of colorants. Azo dyes are characterized by the -N=N- azo linkage, which connects aromatic rings. The synthesis often involves the diazotization of an aromatic amine and subsequent coupling with a suitable coupling component. Pyridine-based diazonium salts can be used to create heterocyclic azo dyes.

Advanced Analytical Methodologies for Pyridine 3 Sulfonyl Chloride and Its Derivatives

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of pyridine-3-sulfonyl chloride and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within a molecule.

For this compound, ¹H NMR spectroscopy is particularly informative. The proton NMR spectrum typically displays characteristic signals for the protons on the pyridine (B92270) ring. For instance, a common ¹H NMR (400MHz, CDCl₃) spectrum of this compound shows distinct peaks at chemical shifts (δ) of approximately 7.70-7.74 (doublet of doublets, 1H), 8.43-8.45 (doublet of doublets, 1H), 9.03-9.05 (doublet of doublets, 1H), and 9.31-9.32 (doublet, 1H). google.com These signals correspond to the different protons on the pyridine ring, and their splitting patterns provide information about their coupling with neighboring protons, confirming the substitution pattern.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In derivatives of this compound, such as 3-((4-bromobenzyl)thio)pyridine, the ¹³C NMR spectrum reveals signals for each unique carbon atom, including those in the pyridine ring and the substituent groups. For example, in the ¹³C NMR (101 MHz, CDCl₃) spectrum of this derivative, characteristic peaks are observed at δ 153.25, 149.95, 137.22, 131.36, 130.50, 127.44, 121.72, and 120.82 ppm, among others, which can be assigned to the specific carbon atoms in the molecule. rsc.org

A variety of NMR techniques, including COSY, HSQC, and HMBC, can be employed for more complex structures to establish detailed correlations between protons and carbons, leading to an unambiguous structural assignment. veeprho.com

Table 1: Representative ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 7.70-7.74 | dd | 1H | Pyridine Ring Proton |

| 8.43-8.45 | dd | 1H | Pyridine Ring Proton |

| 9.03-9.05 | dd | 1H | Pyridine Ring Proton |

| 9.31-9.32 | d | 1H | Pyridine Ring Proton |

Note: dd = doublet of doublets, d = doublet. Spectrum acquired in CDCl₃ at 400 MHz. google.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the functional groups present.

For this compound and its derivatives, the IR spectrum provides key information. The presence of the sulfonyl chloride group (-SO₂Cl) is indicated by strong absorption bands typically in the regions of 1375-1400 cm⁻¹ (asymmetric stretching) and 1170-1190 cm⁻¹ (symmetric stretching). The pyridine ring itself gives rise to a series of characteristic absorptions. For instance, C=N and C=C stretching vibrations within the aromatic ring are observed in the 1440-1670 cm⁻¹ region. rasayanjournal.co.in Furthermore, C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹.

The conformity of an IR spectrum to a known standard is often used as a quality control measure to confirm the identity of this compound hydrochloride. thermofisher.comavantorsciences.com

Table 2: Key IR Absorption Frequencies for this compound Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Vibration Type |

| Sulfonyl Chloride (S=O) | 1375-1400 | Asymmetric Stretch |

| Sulfonyl Chloride (S=O) | 1170-1190 | Symmetric Stretch |

| Pyridine Ring (C=N, C=C) | 1440-1670 | Stretching |

| Aromatic C-H | >3000 | Stretching |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. In MS, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound, which has a molecular weight of 177.61 g/mol , the mass spectrum will show a molecular ion peak corresponding to this mass. sigmaaldrich.com High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition of the molecule.

When this compound is used as a derivatizing agent, for example, in the analysis of steroidal estrogens or bisphenols, the resulting derivatives can be analyzed by liquid chromatography-mass spectrometry (LC-MS). researchgate.netnih.gov The mass spectra of these derivatives show characteristic fragmentation patterns. For instance, the product ion spectrum of the pyridine-3-sulfonyl derivative of 17β-estradiol shows intense ions at m/z 272, which is assigned to the radical E2 cation, and at m/z 350, attributed to the loss of SO₂ from the protonated molecule. nih.govnih.gov These specific fragment ions are crucial for the selective and sensitive quantification of the target analytes. nih.govnih.gov

In some studies, third-stage mass spectrometry (MS³) has been employed to further fragment specific ions, providing even more detailed structural information analogous to that obtained from electron ionization mass spectrometry. nih.govnih.gov

Chromatographic Analysis and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for its quantification in various matrices. These methods are based on the differential partitioning of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Purity and Content Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and its derivatives, offering high resolution and sensitivity for purity assessment and content determination. sigmaaldrich.com

A common application of HPLC is to determine the purity of this compound. For instance, a specification for a derivatization grade product might require a purity of ≥98.0% as determined by gas chromatography, with HPLC being a suitable technique for related analyses. sigmaaldrich.com In another example, the purity of this compound hydrochloride is specified as ≥94.0% when analyzed as its diethylsulfonamide derivative by HPLC. thermofisher.comavantorsciences.com

Method development for the quantification of this compound by HPLC involves optimizing several parameters. A patent describes an HPLC method using an ACOSMOSIL C18-MS-II column (5 μm, 4.6 × 250 mm). patsnap.com The mobile phase consists of a mixture of 0.2% tetrabutylammonium (B224687) hydroxide (B78521) phosphate (B84403) buffer (pH 4.5) and acetonitrile (B52724), with a typical ratio of 62:38. patsnap.com Detection is often performed using a UV detector set at 230 nm. patsnap.com Such methods are designed to be accurate, specific, and reproducible, overcoming the limitations of older titration methods. patsnap.com

This compound is also widely used as a derivatizing agent to enhance the detection of other molecules, such as steroidal estrogens and bisphenols, in complex samples by HPLC coupled with tandem mass spectrometry (HPLC-MS/MS). sigmaaldrich.comresearchgate.netnih.gov This derivatization improves the ionization efficiency and provides better sensitivity and specificity in the analysis. researchgate.netnih.gov

Table 3: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | ACOSMOSIL C18-MS-II, 5 μm, 4.6 × 250 mm |

| Mobile Phase A | 0.2% Tetrabutylammonium hydroxide phosphate buffer (pH 4.5) |

| Mobile Phase B | Acetonitrile |

| Elution | Isocratic (A:B = 62:38) |

| Flow Rate | 1 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 230 nm |

| Injection Volume | 10 µL |

Source: Adapted from a patent describing a method for detecting the content of this compound. patsnap.com

Gas Chromatography (GC) for Volatile Species Analysis

Gas Chromatography (GC) is another important chromatographic technique, particularly useful for the analysis of volatile and thermally stable compounds. While this compound itself can be analyzed by GC, it is often used to assess the purity and to quantify by-products in its synthesis.

For example, in the production of this compound, GC analysis can be used to monitor the reaction progress and determine the concentration of the product in the reaction mixture. One patent describes a method where the concentration of this compound was found to be around 26.0-30.0% by mass, with yields ranging from 84.0% to 91.7%. google.com The same GC method was used to quantify the formation of by-products such as 5-chlorothis compound, with area ratios as low as 0.01-0.32% being reported. google.com This demonstrates the high sensitivity and resolving power of GC for separating closely related volatile species.

However, direct GC analysis of some compounds can be challenging. In some cases, derivatization is employed to improve the volatility and thermal stability of the analytes. It is noted that for this compound, derivatization can sometimes be difficult to control, and side reactions with related acidic compounds can occur. patsnap.com

Mass Spectrometry Coupled Techniques

Mass spectrometry (MS) coupled with chromatographic separation has become an indispensable tool for the analysis of a wide array of chemical compounds. For analytes that exhibit poor ionization efficiency or are present at trace levels, chemical derivatization is a key strategy to enhance detection. This compound has emerged as a valuable derivatization reagent, particularly for compounds containing phenolic or hydroxyl groups, significantly improving their analytical determination by mass spectrometry.

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for Trace Analysis

Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is a powerful analytical technique renowned for its high sensitivity and selectivity, making it ideal for trace-level analysis. The derivatization of target analytes with pyridine-3-sulfonyl (PS) chloride enhances their ionization efficiency in ESI, a crucial step for achieving low detection limits. nih.govresearchgate.net The pyridine moiety in the derivative has a high proton affinity, which facilitates the formation of protonated molecules [M+H]⁺ in the positive ESI mode. researchgate.netnih.gov This increased ionization response is a significant advantage over underivatized forms of many compounds. researchgate.netnih.gov

The use of tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) further enhances the specificity of the analysis. researchgate.net In this mode, a specific precursor ion of the derivatized analyte is selected and fragmented, and one or more specific product ions are monitored. This technique minimizes interferences from complex sample matrices, which is particularly important in biological or environmental samples. researchgate.net For instance, an LC-ESI-MS/MS method was developed for the determination of 17β-estradiol (E2) in serum using derivatization with PS chloride, demonstrating the method's suitability for quantitative analysis. nih.gov In another study focusing on estrogenic compounds in water, a UHPLC-ESI-MS/MS method using PS chloride derivatization achieved limits of quantification ranging from 0.098 ng/L to 2.73 ng/L, showcasing the exceptional sensitivity of this approach for trace analysis. researchgate.net

Derivatization Strategies for Enhanced MS Sensitivity and Selectivity

This compound is a derivatization reagent used to improve the detection of compounds with specific functional groups, such as phenols and alcohols, in LC/ESI-MS. researchgate.netsigmaaldrich.com The derivatization reaction involves the nucleophilic attack of a hydroxyl group on the sulfonyl chloride, forming a sulfonate ester and introducing the highly ionizable pyridine group into the analyte's structure. acs.org This process significantly enhances the ESI response and, consequently, the sensitivity of the analytical method. researchgate.netnih.gov

The effectiveness of the derivatization reaction is influenced by several factors. Studies have shown that temperature and pH are the most critical parameters affecting the derivatization yield. researchgate.netnih.govconsensus.app For the derivatization of various bisphenols with this compound, a multivariate experimental design identified temperature and buffer pH as the most significant factors. researchgate.netnih.gov Optimized conditions, such as a reaction temperature of 70 °C, allowed for the quantitative formation of di-substituted derivatives for all the bisphenols studied. researchgate.net Similarly, when derivatizing estrogens, the reaction is typically carried out in a basic medium (e.g., sodium bicarbonate buffer at pH 10) and at an elevated temperature (e.g., 60°C) to facilitate the reaction. researchgate.net

Compared to other common derivatization reagents like dansyl chloride, this compound offers a distinct advantage in terms of selectivity. nih.govnih.gov While derivatives of dansyl chloride often produce product ion spectra dominated by fragments from the derivatizing agent itself, PS derivatives tend to yield more analyte-specific fragment ions. nih.govresearchgate.netnih.gov This characteristic is crucial for confident identification and specific quantification of the target compounds. nih.gov

Fragmentation Pathway Analysis of Derivatized Analytes

A key advantage of using this compound as a derivatization agent is the generation of abundant and analyte-specific product ions during tandem mass spectrometry (MS/MS). nih.govresearchgate.netnih.gov The fragmentation of the protonated PS-derivatized molecules provides structural information that is highly useful for both quantification and confirmation of the analyte's identity. nih.gov

A common fragmentation pathway observed for PS derivatives involves the neutral loss of sulfur dioxide (SO₂). nih.govnih.govresearchgate.net For example, the product ion spectrum of the PS derivative of 17β-estradiol (E2) shows an intense ion at m/z 350, which is attributed to the loss of SO₂ from the protonated molecule [M+H]⁺. nih.govnih.gov Another significant fragmentation route leads to the formation of a radical cation of the original, underivatized analyte. nih.govresearchgate.net In the case of E2, an intense ion at m/z 272, corresponding to the radical E2 cation, is observed. nih.govnih.gov

Further fragmentation (MS³) of this radical cation can yield additional structural information, with cleavages analogous to those seen in classic electron ionization mass spectrometry. nih.govnih.gov Similar fragmentation patterns are observed for other derivatized steroidal estrogens like estrone, 17α-ethinylestradiol, equilin, and equilenin, which all show characteristic estrogen-specific ions. nih.govnih.gov Likewise, the fragmentation of PS-derivatized bisphenols follows a comparable pathway, producing abundant analyte-specific product ions suitable for use in quantitative analysis by MRM. researchgate.netresearchgate.net

The table below summarizes the characteristic MS/MS transitions for bisphenols derivatized with this compound, as identified by high-resolution mass spectrometry.

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Bisphenol A (BPA) | 511.1196 | 227.1114 | 134.0726 |

| Bisphenol E (BPE) | 483.0883 | 199.0799 | 134.0726 |

| Bisphenol B (BPB) | 525.1352 | 241.1270 | 134.0726 |

| Data derived from a study on bisphenol derivatization. researchgate.netresearchgate.net |

High-Resolution/Accurate-Mass Orbitrap Mass Spectrometry

High-Resolution/Accurate-Mass (HRAM) Orbitrap mass spectrometry provides significant advantages for the analysis of this compound derivatives. HRAM instruments can distinguish between ions with very small mass differences, which is crucial for separating analyte signals from isobaric matrix interferences in complex samples. thermofisher.com This capability ensures high specificity and reduces the likelihood of false positives. thermofisher.com

The high mass accuracy of Orbitrap systems allows for the confident determination of the elemental composition of an ion based on its exact mass measurement. thermofisher.com This is invaluable for the structural elucidation and confirmation of derivatized analytes and their fragments. In the analysis of bisphenols derivatized with this compound, fragmentation patterns for all derivatives were acquired using HRAM Orbitrap mass spectrometry. researchgate.netnih.govsigmaaldrich.com This approach enabled the confident identification of analyte-specific product ions and the elucidation of their fragmentation pathways. researchgate.netresearchgate.net The ability to obtain high-resolution MS/MS spectra provides a high degree of confidence in the identification of the compounds. researchgate.net

For example, HRAM analysis confirmed that a major product ion from derivatized Bisphenol A resulted from the loss of SO₂ via a rearrangement of the sulfonyl group. researchgate.net The high resolving power of the Orbitrap analyzer ensures that the measured mass is highly accurate, allowing for unambiguous differentiation between compounds and background noise, which is essential for reliable trace-level quantification. thermofisher.com

Method Validation and Performance Assessment

Specificity and Accuracy Evaluation

The validation of an analytical method is crucial to ensure its reliability for a specific application. For methods employing this compound derivatization, specificity and accuracy are key performance characteristics that must be rigorously evaluated.

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. patsnap.com The derivatization with this compound, coupled with tandem mass spectrometry (MS/MS), provides high specificity. researchgate.netresearchgate.net The selection of a specific precursor ion and its characteristic product ions in an MRM experiment creates a highly selective detection system. researchgate.net Studies on estrogens and bisphenols have demonstrated that the fragmentation of their PS derivatives produces unique, analyte-specific product ions that are not generated by other common derivatization agents like dansyl chloride. nih.govresearchgate.net This analyte-specific fragmentation is fundamental to the method's specificity, allowing for reliable quantification even in complex matrices like serum or surface water. nih.govresearchgate.net The specificity of product ions is typically assessed by analyzing various blank matrices to ensure no interfering peaks are present at the retention time of the analyte. researchgate.net

Accuracy refers to the closeness of the agreement between the measured value and the true or accepted reference value. In method validation, accuracy is often assessed by performing recovery studies on spiked samples at different concentration levels. researchgate.net For a method determining 17β-estradiol in serum, validation was performed by analyzing certified serum reference materials, demonstrating good accuracy and agreement with established LC-MS/MS assays. researchgate.net The development of analytical methods for this compound itself also emphasizes the importance of accuracy, with invention patents claiming high precision and accuracy for the developed detection methods. patsnap.compatsnap.com The stability of the pyridine-3-sulfonyl derivatives is also an important factor for ensuring accuracy, and studies have shown these derivatives to be stable through freeze/thaw cycles and various storage conditions. researchgate.netnih.govconsensus.app

Reproducibility and Robustness Studies

The reliability of an analytical method is fundamentally determined by its reproducibility and robustness. editage.com Reproducibility demonstrates the consistency of results across different laboratories, analysts, and instruments, while robustness measures the method's resilience to small, deliberate variations in its parameters. editage.comchromatographyonline.com These studies are critical components of method validation, ensuring that a method is reliable for its intended application in routine analysis. editage.com

Reproducibility

Reproducibility is typically assessed through inter-laboratory studies, but is often indicated by inter-day and intra-day precision analyses during method development and validation. editage.com These analyses quantify the variability of results when the same sample is tested on different days (inter-day) or multiple times within the same day (intra-day).

In the context of derivatization with this compound for enhanced detection, reproducibility is paramount. A key application involves the analysis of steroidal estrogens by Liquid Chromatography-Electrospray Tandem Mass Spectrometry (LC-ESI-MS/MS). nih.gov In a validated method for determining 17β-estradiol (E2) in serum, derivatization with this compound was a crucial step. The inter-day precision of this method was evaluated by analyzing spiked serum samples at three different concentrations over three separate days. nih.gov The results, expressed as the coefficient of variation (%CV), demonstrated high reproducibility. nih.govthermofisher.com For instance, the inter-assay precision for total and free estrogens, following derivatization, showed a %CV of less than 10%, indicating strong reproducibility of the analytical method. thermofisher.com

The following table summarizes the inter-day precision findings from a validation study of an LC-ESI-MS/MS method for E2 analysis using this compound derivatization. nih.gov

Table 1: Inter-Day Precision of E2 Analysis using this compound Derivatization

| Concentration Level | Spiked Concentration (ng/L) | Number of Replicates (N) | Mean Measured Concentration (ng/L) | Coefficient of Variation (%CV) |

|---|---|---|---|---|

| Low | 50 | 4 | 52.1 | 8.5 |

| Medium | 250 | 4 | 265 | 6.8 |

| High | 800 | 4 | 830 | 5.4 |

Data sourced from a study on the analysis of steroidal estrogens as pyridine-3-sulfonyl derivatives. nih.gov

Robustness

Robustness testing evaluates a method's capacity to remain unaffected by minor but intentional variations in procedural parameters. chromatographyonline.com For High-Performance Liquid Chromatography (HPLC) methods, which are commonly used for analyzing this compound and its derivatives, these parameters often include the pH of the mobile phase, column temperature, flow rate, and mobile phase composition. chromatographyonline.compatsnap.comresearchgate.net The goal is to identify critical parameters that must be strictly controlled to ensure the method's performance is consistent during routine use and after transfer between different laboratories or instruments. chromatographyonline.com

A study developing an HPLC method for a novel synthetic pyridine derivative systematically evaluated its robustness by slightly altering the optimal chromatographic conditions. researchgate.net While specific robustness data for this compound itself is not detailed in the provided literature, a typical robustness study would involve varying parameters as shown in the conceptual table below. For example, in the development of an HPLC method for detecting this compound, parameters such as the mobile phase ratio, flow rate, column temperature, and detection wavelength were specified, and variations in these would be assessed in a robustness study. patsnap.com

Table 2: Conceptual Framework for Robustness Testing of an HPLC Method for this compound

| Parameter | Nominal Value | Variation | Potential Impact on Result |

|---|---|---|---|

| Mobile Phase Ratio (A:B) | 62:38 | ± 2% (e.g., 60:40, 64:36) | Shift in retention time, altered peak resolution |

| Flow Rate | 1.0 mL/min | ± 0.1 mL/min | Proportional change in retention time, potential change in peak shape |

| Column Temperature | 30 °C | ± 2 °C | Shift in retention time, change in peak symmetry |

| Detection Wavelength | 230 nm | ± 2 nm | Change in peak area/height, affecting sensitivity |

This table is a conceptual representation based on typical parameters evaluated in robustness studies for HPLC methods. chromatographyonline.compatsnap.comresearchgate.net

The stability of the derivatives themselves is also a factor in method robustness. For derivatives of lipids formed using a similar sulfonyl chloride, stability was confirmed over short and long-term periods, indicating that once formed, the derivatives are stable for analysis. acs.org The consistent yield of this compound in production processes, despite minor variations in reaction conditions, further suggests the robustness of the underlying chemistry. google.com

Theoretical and Computational Chemistry Studies

Molecular Modeling and Electronic Structure Calculations

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular and electronic structure of pyridine-3-sulfonyl chloride and its analogues. DFT calculations provide a theoretical basis for understanding the geometric parameters and electronic landscape of these molecules. For instance, methods like B3LYP with basis sets such as 6-311+G(d,p) are used to calculate properties like the electrophilicity index (ω) and frontier molecular orbital energies (HOMO/LUMO), which are crucial for predicting reactivity. smolecule.com

Semi-empirical molecular orbital methods have also been applied to related pyridine (B92270) derivatives, offering insights into energy-minimized conformations and dihedral angles between ring systems. It is noted that calculated gas-phase geometries can differ from solid-state structures determined by X-ray crystallography due to the absence of crystal packing forces and intermolecular interactions in the computational models. The optimization of molecular geometries is a standard procedure in these studies, often performed at levels like B3LYP/6-311G++(d,p), which then forms the basis for further spectral and reactivity analysis. researchgate.net

Calculated Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₄ClNO₂S | chemscene.comnih.gov |

| Molecular Weight | 177.61 g/mol | chemscene.comnih.gov |

| Topological Polar Surface Area (TPSA) | 47.03 Ų | chemscene.com |

| LogP | 1.0091 | chemscene.com |

| Hydrogen Bond Acceptors | 3 | chemscene.com |

| Hydrogen Bond Donors | 0 | chemscene.com |

| Rotatable Bonds | 1 | chemscene.com |

Quantum Chemical Predictions of Reactivity and Selectivity

Quantum chemical calculations are powerful tools for predicting the reactivity and selectivity of this compound in various chemical reactions. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. smolecule.com DFT calculations on related sulfonyl chlorides have quantified this electrophilicity, with an index (ω) calculated to be as high as 3.45 eV, indicating a strong tendency to react with nucleophiles. smolecule.com Analysis of the frontier molecular orbitals (FMOs) reveals that the Lowest Unoccupied Molecular Orbital (LUMO) is often localized on the sulfur atom, which is consistent with its role as an electrophilic center in substitution reactions. smolecule.com

Computational models have also been used to study reaction mechanisms and predict positional selectivity. For example, in the sulfonation of pyrrole (B145914) with pyridine sulfur trioxide, a related electrophilic system, DFT studies (B3LYP/6-31G(d) method) were performed to understand the reaction pathway. researchgate.net These calculations evaluated the energy barriers for the formation of different isomeric products, showing how the transition states and the involvement of pyridine as a proton shuttle can influence the final product ratio. researchgate.net Such studies can predict whether a reaction will proceed via a direct electrophile transfer or through the preliminary dissociation of the reacting complex. researchgate.net Machine learning models are also emerging as a tool to predict reaction outcomes, where S-N coupling between amines and sulfonyl chlorides can be assigned high probabilities of success based on learned chemical patterns. acs.org

Structure-Activity Relationship (SAR) Modeling for this compound Derivatives

The pyridine-3-sulfonamide (B1584339) moiety is a critical pharmacophore in a wide array of biologically active compounds, and SAR modeling is a key strategy for optimizing their therapeutic potential. mdpi.com By systematically modifying the substituents on the pyridine ring and the sulfonamide nitrogen, researchers can enhance potency, selectivity, and pharmacokinetic properties.

A notable example is the development of inhibitors for the Hepatitis C virus (HCV) NS4B protein. Starting from a 6-(indol-2-yl)pyridine-3-sulfonamide lead compound, SAR investigations focused on identifying the optimal combination of substituents at various positions of the indole (B1671886) ring and the sulfonamide group. acs.orgresearchgate.net This work aimed to limit oxidative metabolism and improve the pharmacokinetic profile. acs.org The optimization led to the discovery of compound 4t (PTC725), which demonstrated excellent potency against the HCV 1b replicon with an EC₅₀ of 2 nM and a selectivity index greater than 5000. acs.orgresearchgate.net

Similarly, pyridine-3-sulfonamide derivatives have been developed as potent inhibitors of phosphoinositide 3-kinase (PI3K). Several derivatives exhibit nanomolar activity, highlighting the importance of the pyridine-3-sulfonamide scaffold for this class of enzymes. mdpi.com In the development of antagonists for the serotonin (B10506) 5-HT₆ receptor, SAR studies revealed that restricting the conformational flexibility of the molecule, for instance through an intramolecular hydrogen bond between the 3-sulfo group and a 2-methylamino group, leads to high potency and selectivity. acs.org These studies underscore the power of combining synthesis and computational modeling to rationally design potent and selective drug candidates based on the this compound framework.

SAR Data for Selected Pyridine-3-sulfonamide Derivatives

| Compound Class/Name | Target | Key Structural Feature | Measured Activity | Source |

|---|---|---|---|---|

| 6-(Indol-2-yl)pyridine-3-sulfonamides (e.g., 4t) | HCV NS4B | Optimized substituents on indole and sulfonamide | EC₅₀ = 2 nM | acs.orgresearchgate.net |

| Pyridine-3-sulfonamide Derivative (Compound 1) | PI3Kα | Undisclosed pyridine-3-sulfonamide structure | IC₅₀ = 1 nM | mdpi.com |

| Pyridine-3-sulfonamide Derivative (Compound 2) | PI3Kα | Undisclosed pyridine-3-sulfonamide structure | IC₅₀ = 10 nM | mdpi.com |

| Pyridine-3-sulfonamide Derivative (Compound 3) | PI3Kα | Undisclosed pyridine-3-sulfonamide structure | IC₅₀ = 7.9 nM | mdpi.com |

| Pyridine-3-sulfonamide Derivative (Compound 4) | PI3Kα | Undisclosed pyridine-3-sulfonamide structure | IC₅₀ = 8 nM | mdpi.com |

Future Research Directions and Emerging Applications

Green Chemistry Principles in the Synthesis and Application of Pyridine-3-sulfonyl Chloride

The chemical industry's increasing focus on sustainability has spurred research into greener synthetic routes for essential chemical building blocks like this compound. Traditional synthesis methods often involve harsh reagents and produce significant waste. In contrast, modern approaches aim to be more environmentally friendly by adhering to the principles of green chemistry, such as waste prevention and the use of less hazardous substances. patsnap.comrsc.org

A notable development is a green chemical synthesis method starting from 3-aminopyridine (B143674). patsnap.com This process involves a diazo-reaction followed by a substitution reaction. Crucially, it avoids the use of hazardous acylation reagents like phosphorus oxychloride. patsnap.com The reaction conditions are milder, which reduces energy consumption, and the reaction time is significantly shortened. This method has been reported to increase the product yield to over 80% while lowering production costs. patsnap.com Different embodiments of this green method have been described, for instance, using sulfur dioxide and cuprous chloride or thionyl chloride and cuprous chloride to prepare the necessary sulfurous acid solution. patsnap.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of sulfonyl chlorides is increasingly being adapted to flow chemistry and automated platforms to improve safety, efficiency, and scalability. mdpi.com Chlorosulfonation reactions can be hazardous, often requiring harsh conditions and an excess of reagents, making them ideal candidates for the enhanced control offered by flow chemistry. mdpi.com

Research has demonstrated the successful development of automated, continuous systems for producing aryl sulfonyl chlorides at a laboratory scale, which can be adapted for this compound. mdpi.com These systems may employ continuous stirred-tank reactors (CSTRs) and automated process controls, leading to significant improvements in process consistency, reliability, and space-time yield compared to traditional batch processes. mdpi.com For example, a continuous flow process was shown to have a space-time yield of 0.139 g mL⁻¹ h⁻¹, nearly double that of an optimized batch process (0.072 g mL⁻¹ h⁻¹). mdpi.com

Continuous flow investigation of sulfonyl chloride synthesis has also focused on optimizing reaction conditions, understanding kinetics, and elucidating mechanisms. rsc.org Studies have shown that specific temperature thresholds are crucial for achieving high product yields in flow reactors. rsc.org Furthermore, flow protocols have been developed for the in-situ generation of diazonium salts from anilines, followed by chlorosulfonylation and subsequent reactions, a pathway relevant to the synthesis of this compound from 3-aminopyridine. researchgate.net The future of chemical synthesis lies in automated, multistep library synthesis in a continuous flow, enabling the creation of diverse compound libraries in an assembly-line fashion, which could rapidly accelerate drug discovery programs utilizing this compound as a key building block. chemrxiv.org

Expansion into Novel Areas of Drug Discovery and Material Science

This compound is a vital intermediate with established applications in pharmaceuticals, but its potential is being explored in new and innovative areas of drug discovery and material science. wjchem.com.cn

In drug discovery, it is a key component in the synthesis of Vonoprazan, a novel potassium-competitive acid blocker. chemicalbook.com Beyond established drugs, its derivatives are being investigated for new therapeutic applications. For instance, related pyridine (B92270) sulfonamide structures have been synthesized and evaluated as potential antimalarial agents. mdpi.com A study detailed the creation of a library of patsnap.comchemicalbook.comCurrent time information in Vanderburgh County, US.triazolo[4,3-a]pyridine sulfonamides, with some compounds showing good in vitro activity against Plasmodium falciparum, highlighting the potential of this chemical scaffold in developing new treatments for infectious diseases. mdpi.com

A significant emerging application is its use as a derivatization reagent in advanced analytical techniques. nih.gov Derivatizing steroidal estrogens with this compound has been shown to enhance their ionization efficiency and produce analyte-specific fragment ions in liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). nih.gov This improves the sensitivity and specificity of methods for analyzing these compounds in biomedical and environmental contexts. nih.gov Similarly, it has been used for the derivatization of bisphenol A (BPA) and its analogues, allowing for more sensitive detection and assessment of human exposure to these potentially harmful chemicals. europa.euresearchgate.net

In material science, this compound is recognized as an intermediate for advanced polymers. wjchem.com.cn The unique reactivity of its sulfonyl chloride group linked to a pyridine ring allows for precise molecular modifications, which is a valuable attribute in the design of novel polymers with specific properties. wjchem.com.cn While detailed research in this area is still emerging, its role as a precursor for agrochemicals and specialized polymers points to a broadening application scope beyond its traditional use in pharmaceuticals. wjchem.com.cnresearchgate.net

Q & A

Q. What are the recommended storage and handling practices for Pyridine-3-sulfonyl chloride to ensure stability and safety?

this compound should be stored at 2–8°C in a tightly sealed, moisture-resistant container to prevent hydrolysis and degradation . Handling requires personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats, due to its skin corrosion hazard (Category 1B) and potential to cause severe eye damage . Work should be conducted in a fume hood to avoid inhalation of vapors.

Q. How is this compound employed as a derivatization agent in LC-MS/MS analysis?

The compound enhances detection sensitivity for low-abundance metabolites (e.g., estrogens, cytochrome P450 isoforms) by reacting with hydroxyl or amine groups to form sulfonated derivatives. A typical protocol involves:

Q. What are the critical parameters for optimizing derivatization protocols using this compound?

Key factors include:

- pH control : Alkaline conditions (pH 8–9) maximize reaction efficiency with phenolic groups (e.g., estrogens).

- Reaction time and temperature : Extended incubation (≥60 minutes) at 37°C improves yield for steroidal compounds.

- Molar excess : A 10-fold excess of derivatizing agent ensures complete conversion of analytes .

Advanced Research Questions

Q. How does this compound compare to dansyl chloride in derivatizing estrogens for LC-MS/MS detection?